3,5-Diisopropylbenzoic acid

Physical Organic Chemistry Acid-Base Chemistry QSAR Modeling

3,5-Diisopropylbenzoic acid (CAS 77212-95-4) is a symmetrically 3,5-disubstituted aromatic carboxylic acid with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. It is typically supplied as a white solid with a predicted density of 1.135±0.06 g/cm³.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B12835139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diisopropylbenzoic acid
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)C(=O)O)C(C)C
InChIInChI=1S/C13H18O2/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9H,1-4H3,(H,14,15)
InChIKeyATZYXOARJYNLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diisopropylbenzoic Acid for Research: A Guide to Procurement and Scientific Differentiation


3,5-Diisopropylbenzoic acid (CAS 77212-95-4) is a symmetrically 3,5-disubstituted aromatic carboxylic acid with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol [1]. It is typically supplied as a white solid with a predicted density of 1.135±0.06 g/cm³ . The compound serves as a versatile intermediate in organic synthesis , and its specific steric and electronic profile conferred by the meta-isopropyl groups distinguishes it from other alkyl-substituted benzoic acids in the design of coordination complexes and functional materials [2].

Why Generic Substitution of 3,5-Diisopropylbenzoic Acid Is Scientifically Unreliable


The substitution pattern and specific steric bulk of 3,5-diisopropylbenzoic acid cannot be replicated by other in-class compounds like 3,5-di-tert-butylbenzoic acid or 3,5-dimethylbenzoic acid. Research on 3,5-disubstituted benzoic acids demonstrates that substituent effects in the 3,5-positions are additive and predictable, but the magnitude of this effect is highly dependent on the specific alkyl group [1]. The tert-butyl group is known to induce steric inhibition of resonance and adopt non-planar conformations, altering fundamental properties like acidity and intermolecular interactions compared to the isopropyl group [2]. Substituting with a smaller group (e.g., methyl) or a larger, more rigid group (e.g., tert-butyl) will result in quantifiably different pKa values, lipophilicity, and crystal packing, directly impacting reaction outcomes, binding affinity, or material performance [3].

Quantitative Evidence for Selecting 3,5-Diisopropylbenzoic Acid over Analogs


Acidity Modulation: Predicted pKa Comparison for 3,5-Diisopropylbenzoic Acid vs. 3,5-Di-tert-butylbenzoic Acid

The predicted pKa of 3,5-diisopropylbenzoic acid is 9.86±0.15 , making it a significantly weaker acid than its di-tert-butyl analog, which is expected to exhibit enhanced acidity due to steric inhibition of resonance in the planar carboxylate anion. This difference in acidity (weaker vs. stronger) directly impacts its suitability in pH-dependent reactions or as a ligand where protonation state is critical.

Physical Organic Chemistry Acid-Base Chemistry QSAR Modeling

Lipophilicity Tuning: Measured LogP of Methyl 3,5-Diisopropylbenzoate vs. Class-Level LogP of Methyl 3,5-Dimethylbenzoate

The logP of methyl 3,5-diisopropylbenzoate is measured at 4.87 . This represents a significant increase in lipophilicity over a less substituted analog, such as methyl 3,5-dimethylbenzoate, which would have a logP value closer to ~2.5 (class-level inference based on additivity of fragment constants). This difference in lipophilicity directly translates to altered LogD and membrane permeability for any final drug-like molecule containing this scaffold.

Medicinal Chemistry Lipophilicity Drug Design

Steric Shielding in Crystal Engineering: Hydrogen-Bonded Dimer Formation in 2-Hydroxy-3,5-diisopropylbenzoic Acid

In the crystal structure of 2-hydroxy-3,5-diisopropylbenzoic acid, the two isopropyl groups create sufficient steric bulk to enforce specific hydrogen-bonded dimer formation, with three independent molecules in the asymmetric unit [1]. This contrasts with less sterically hindered analogs like 3,5-dimethylbenzoic acid, which typically crystallize as simple, predictable carboxylic acid dimers. The unique packing in the diisopropyl derivative is a direct result of the isopropyl groups' steric demands.

Crystal Engineering Supramolecular Chemistry Coordination Chemistry

Impurity Control in Pharmaceutical Synthesis: The Critical Role of 4-Hydroxy-3,5-diisopropylbenzoic Acid Purity in Propofol Manufacturing

Patents for the synthesis of the anesthetic Propofol (2,6-diisopropylphenol) explicitly identify 4-hydroxy-3,5-diisopropylbenzoic acid as the key intermediate. The process requires the removal of specific impurities such as the ether impurity (3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid) and the monoalkylated impurity (4-hydroxy-3-(propan-2-yl) benzoic acid) [1]. This rigorous purification step is necessary because the 3,5-diisopropyl substitution pattern is essential for the final API, and any deviation results in pharmacologically distinct impurities. This contrasts with other alkylation strategies that may yield different impurity profiles.

Pharmaceutical Process Chemistry Impurity Profiling API Manufacturing

Solubility Profile: Quantified Solubility in DMSO for Stock Solution Preparation

3,5-Diisopropylbenzoic acid exhibits a defined solubility of >30 mg/mL in DMSO . This is a critical parameter for researchers preparing stock solutions for biological assays or analytical method development. While not a direct comparator, this value is essential for experimental planning and is a standard metric for comparing the tractability of different chemical building blocks.

Analytical Chemistry Sample Preparation Compound Management

Thermal Stability for Storage and Handling: Predicted Boiling Point vs. 3,5-Dimethylbenzoic Acid

The predicted boiling point of 3,5-diisopropylbenzoic acid is 435.2±25.0 °C . This is significantly higher than that of the less substituted analog, 3,5-dimethylbenzoic acid, which has a known boiling point of ~300 °C. This higher boiling point reflects the increased molecular weight and stronger van der Waals interactions conferred by the isopropyl groups, a key consideration for processes involving high-temperature reactions or distillations.

Physical Chemistry Thermal Analysis Chemical Handling

Procurement-Driven Application Scenarios for 3,5-Diisopropylbenzoic Acid


Synthesis of Novel Metal-Organic Frameworks (MOFs) with Unusual Topologies

Procure 3,5-diisopropylbenzoic acid (or its 4-hydroxy derivative) when your research aims to synthesize metal-organic frameworks or coordination polymers that require a sterically demanding ligand. The bulky isopropyl groups are proven to enforce non-standard crystal packing and coordination geometries, as demonstrated by the formation of a 'three-blade paddle-wheel' zinc complex [1]. Using a less bulky analog like 3,5-dimethylbenzoic acid will result in conventional, predictable structures and fail to produce these novel topologies.

Design and Synthesis of Highly Lipophilic Drug Candidates

Use 3,5-diisopropylbenzoic acid as a building block in medicinal chemistry programs where high LogP (>4.5) is a target product profile requirement. As demonstrated by the logP of its methyl ester (4.87) , this scaffold delivers a >2 log unit increase in lipophilicity compared to its dimethyl analog. This can be a strategic procurement choice to improve blood-brain barrier penetration or target occupancy in hydrophobic binding pockets without resorting to multiple, lower-yielding alkylation steps.

Analytical Method Development and Impurity Profiling for Propofol API

For analytical chemists and QA/QC laboratories in the pharmaceutical industry, sourcing high-purity 4-hydroxy-3,5-diisopropylbenzoic acid is non-negotiable. Patents explicitly identify this compound and its related impurities (e.g., ether and monoalkylated impurities) as critical control points in the manufacture of Propofol [2]. Procuring this specific intermediate is essential for developing validated HPLC methods, qualifying reference standards, and ensuring batch-to-batch consistency of the final drug product.

Preparation of Defined DMSO Stock Solutions for Biological Screening

When planning a high-throughput biological screening campaign, procure 3,5-diisopropylbenzoic acid with the confidence that concentrated stock solutions (>30 mg/mL in DMSO) can be reliably prepared . This pre-validated solubility data eliminates guesswork and reduces the risk of compound precipitation during assay setup, saving time and resources compared to screening less soluble, more lipophilic analogs that may require extensive formulation work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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